molecular formula C20H20N2O6 B387595 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate

4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate

Cat. No.: B387595
M. Wt: 384.4g/mol
InChI Key: FACGGJDKFASHOV-XHQRYOPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is a research compound with the molecular formula C20H20N2O6 and a molecular weight of 384.4 g/mol. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its high purity, typically around 95%, making it suitable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate involves the reaction of 4-acetoxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the azine linkage.

Industrial Production Methods

The process may include additional purification steps to ensure the high purity required for research applications.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azine group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research involving this compound explores its potential therapeutic effects and interactions with biological targets.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde, 4-hydroxy-3,5-dimethoxy-:

    4-Methoxy-3-methylbenzaldehyde: This compound shares the methoxy group but has a different substitution pattern on the benzene ring.

    4-Acetoxybenzaldehyde: Similar in having the acetoxy group, but lacks the azine linkage.

Uniqueness

4-{2-[4-(acetyloxy)-3-methoxybenzylidene]carbohydrazonoyl}-2-methoxyphenyl acetate is unique due to its azine linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4g/mol

IUPAC Name

[4-[(E)-[(E)-(4-acetyloxy-3-methoxyphenyl)methylidenehydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C20H20N2O6/c1-13(23)27-17-7-5-15(9-19(17)25-3)11-21-22-12-16-6-8-18(28-14(2)24)20(10-16)26-4/h5-12H,1-4H3/b21-11+,22-12+

InChI Key

FACGGJDKFASHOV-XHQRYOPUSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC(=O)C)OC)OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN=CC2=CC(=C(C=C2)OC(=O)C)OC)OC

Origin of Product

United States

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